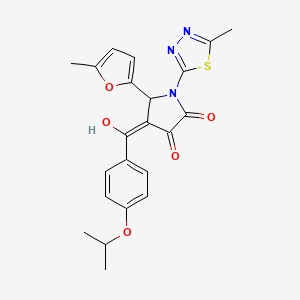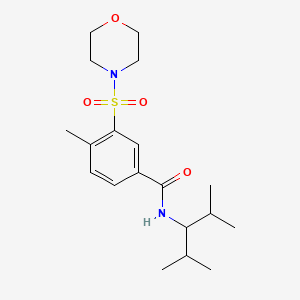![molecular formula C20H32FN3O B5405236 4-{3-[4-(3-fluorobenzyl)-1-piperazinyl]-2,2-dimethylpropyl}morpholine](/img/structure/B5405236.png)
4-{3-[4-(3-fluorobenzyl)-1-piperazinyl]-2,2-dimethylpropyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[4-(3-fluorobenzyl)-1-piperazinyl]-2,2-dimethylpropyl}morpholine, also known as F13714, is a potent and selective dopamine D4 receptor antagonist. It has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, such as schizophrenia and addiction.
Mecanismo De Acción
4-{3-[4-(3-fluorobenzyl)-1-piperazinyl]-2,2-dimethylpropyl}morpholine exerts its pharmacological effects by selectively blocking the dopamine D4 receptor. The dopamine D4 receptor is a G protein-coupled receptor that is predominantly expressed in the prefrontal cortex, limbic system, and basal ganglia. It plays a critical role in regulating dopamine neurotransmission and is implicated in the pathophysiology of various neuropsychiatric disorders. By blocking the dopamine D4 receptor, this compound modulates dopamine neurotransmission and has potential therapeutic effects in these disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity and selectivity for the dopamine D4 receptor. It has been demonstrated to block the binding of dopamine to the receptor and inhibit dopamine-mediated signaling pathways. This compound has also been shown to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA systems. In preclinical studies, this compound has been shown to have potential therapeutic effects in various neuropsychiatric disorders, such as schizophrenia and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{3-[4-(3-fluorobenzyl)-1-piperazinyl]-2,2-dimethylpropyl}morpholine has several advantages for lab experiments. It is a potent and selective dopamine D4 receptor antagonist, which makes it a valuable tool for investigating the role of the dopamine D4 receptor in neuropsychiatric disorders. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are still being investigated. The synthesis method is complex, which may limit its availability for some researchers.
Direcciones Futuras
There are several future directions for the study of 4-{3-[4-(3-fluorobenzyl)-1-piperazinyl]-2,2-dimethylpropyl}morpholine. First, further preclinical studies are needed to investigate its potential therapeutic effects in various neuropsychiatric disorders. Second, the pharmacokinetic and pharmacodynamic properties of this compound need to be further characterized to optimize its use in in vivo studies. Third, the mechanism of action of this compound needs to be further elucidated to understand its effects on dopamine neurotransmission and other neurotransmitter systems. Fourth, the synthesis method of this compound needs to be further optimized to increase its availability for researchers. Finally, clinical trials are needed to investigate the safety and efficacy of this compound in humans.
Métodos De Síntesis
4-{3-[4-(3-fluorobenzyl)-1-piperazinyl]-2,2-dimethylpropyl}morpholine is synthesized through a multi-step process that involves the reaction of 3-fluorobenzylamine with 2,2-dimethyl-4-(2-oxopropyl)morpholine to form the intermediate product, followed by the reaction with 1-benzylpiperazine to yield the final product. The synthesis method has been optimized to achieve high yield and purity of this compound.
Aplicaciones Científicas De Investigación
4-{3-[4-(3-fluorobenzyl)-1-piperazinyl]-2,2-dimethylpropyl}morpholine has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, such as schizophrenia and addiction. It has been shown to have a high affinity and selectivity for the dopamine D4 receptor, which is implicated in the pathophysiology of these disorders. This compound has been used in preclinical studies to investigate its potential as a therapeutic agent, and the results have been promising.
Propiedades
IUPAC Name |
4-[3-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2,2-dimethylpropyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32FN3O/c1-20(2,17-24-10-12-25-13-11-24)16-23-8-6-22(7-9-23)15-18-4-3-5-19(21)14-18/h3-5,14H,6-13,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGULRUKFGOIDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCN(CC1)CC2=CC(=CC=C2)F)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-({2-[(4-cyclohexylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridin-3-yl}methyl)azetidin-3-ol](/img/structure/B5405154.png)
![3-[(1-{[2-(methoxymethyl)pyrimidin-5-yl]methyl}pyrrolidin-3-yl)methyl]benzoic acid](/img/structure/B5405158.png)
![1'-[(5-ethylpyridin-2-yl)methyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5405163.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-propyl-3-piperidinecarboxamide](/img/structure/B5405168.png)
![N-(3,5-dimethylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5405177.png)
![(1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-2,5-dihydro-1H-pyrrol-2-yl)methanol](/img/structure/B5405185.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-tyrosinamide](/img/structure/B5405188.png)

![3-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B5405191.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5405196.png)
![4-[3-(1H-imidazol-1-yl)propyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5405229.png)


![3-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-6-methyl-2(1H)-pyridinone](/img/structure/B5405254.png)
